L-Alanine, N-L-alpha-glutamyl-

Peptide stability Shelf-life prediction Parenteral nutrition

Sourcing a stable, well-characterized dipeptide for kokumi taste research or peptide transport studies is challenging. L-α-Glutamyl-L-alanine (Glu-Ala) is a naturally occurring dipeptide that provides consistent glutamate delivery in erythrocyte uptake assays and serves as a reference standard for fermented food flavor studies. • ≥98% HPLC purity ensures reproducible experimental outcomes. • Stable dipeptide bond resists spontaneous hydrolysis in aqueous media. • Available from milligram to kilogram scale, supporting both academic and industrial programs.

Molecular Formula C8H14N2O5
Molecular Weight 218.21 g/mol
CAS No. 21064-18-6
Cat. No. B1336506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-L-alpha-glutamyl-
CAS21064-18-6
SynonymsGlu-Ala
glutamylalanine
Molecular FormulaC8H14N2O5
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)
InChIKeyJZDHUJAFXGNDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(2)-L-Alanyl-L-Glutamine (Sustamine®/GlutaMAX™) Procurement Guide for Cell Culture and Parenteral Nutrition Applications


The dipeptide N(2)-L-alanyl-L-glutamine (Ala-Gln, CAS 39537-23-0) is a synthetically stabilized glutamine source engineered to overcome the inherent aqueous instability and limited solubility of free L-glutamine [1]. Note: The CAS number 21064-18-6 corresponds to L-α-glutamyl-L-alanine (Glu-Ala, C8H14N2O5), a structurally distinct compound for which limited functional differentiation data exists; the evidence presented herein pertains specifically to the well-characterized Ala-Gln dipeptide (CAS 39537-23-0), the functional substitute in cell culture media (branded as GlutaMAX™) and clinical parenteral nutrition formulations (marketed as Dipeptiven®) . This guide presents quantitative, comparator-driven evidence demonstrating why Ala-Gln cannot be generically substituted by free glutamine or alternative glutamine-containing dipeptides.

Why Generic Substitution of L-Glutamine Sources Fails: N(2)-L-Alanyl-L-Glutamine Procurement Justification


Free L-glutamine cannot be interchangeably substituted for N(2)-L-alanyl-L-glutamine due to fundamental physicochemical incompatibilities. L-glutamine is thermodynamically unstable in aqueous solution, undergoing spontaneous cyclization to pyroglutamic acid and releasing cytotoxic ammonia during cell culture incubation and heat sterilization [1]. Furthermore, L-glutamine has limited water solubility (~35 g/L), precluding the preparation of concentrated nutrient solutions [2]. Alternative glutamine-containing dipeptides such as glycyl-L-glutamine exhibit differential substrate affinity for extracellular peptidases, requiring higher media concentrations and yielding distinct metabolic profiles [3]. These inherent differences necessitate compound-specific selection criteria grounded in quantitative performance data, as detailed in the evidence items below.

N(2)-L-Alanyl-L-Glutamine Quantitative Differentiation Evidence for Procurement Decision Support


Aqueous Stability: N(2)-L-Alanyl-L-Glutamine Shelf-Life at 25°C vs. Free L-Glutamine

N(2)-L-alanyl-L-glutamine demonstrates markedly superior aqueous stability compared to free L-glutamine, which is rapidly degraded in solution. The dipeptide's degradation follows pseudo-first-order kinetics with maximum stability at pH 6.0 and an activation energy (Ea) of 27.1 kcal mol⁻¹ at this pH [1]. Based on this kinetic modeling, the predicted shelf-life (t90, time to 90% remaining) for Ala-Gln at 25°C is 5.3 years, compared to the known instability of free L-glutamine, which undergoes spontaneous cyclization and deamination during routine storage and heat sterilization [1].

Peptide stability Shelf-life prediction Parenteral nutrition Cell culture media

Water Solubility: N(2)-L-Alanyl-L-Glutamine vs. Free L-Glutamine

The dipeptide N(2)-L-alanyl-L-glutamine exhibits a 16.7-fold greater water solubility compared to free L-glutamine, enabling the preparation of highly concentrated stock solutions and reducing the volume burden in clinical infusion formulations [1].

Solubility Formulation Concentrated media Parenteral nutrition

In Vivo Hydrolysis Kinetics: N(2)-L-Alanyl-L-Glutamine Elimination Half-Life in Healthy Humans

Following intravenous bolus injection in healthy male subjects, N(2)-L-alanyl-L-glutamine is rapidly and quantitatively cleared from plasma with an elimination half-life (t½) of 3.8 ± 0.5 minutes, accompanied by a prompt equimolar increase in plasma free alanine and glutamine concentrations [1]. This rapid hydrolysis profile confirms efficient in vivo conversion to constituent amino acids without accumulation of the intact dipeptide.

Pharmacokinetics Parenteral nutrition Dipeptide hydrolysis Clinical nutrition

Cell Culture Ammonia Accumulation: N(2)-L-Alanyl-L-Glutamine vs. Free L-Glutamine

In murine hybridoma (CC9C10) cell culture, substitution of free L-glutamine with N(2)-L-alanyl-L-glutamine (6 mM) results in significantly reduced ammonia accumulation, a key cytotoxic byproduct that limits cell viability and recombinant protein productivity [1].

Cell culture Ammonia toxicity Biopharmaceutical production Mammalian cell culture

Comparative Peptidase Affinity: N(2)-L-Alanyl-L-Glutamine vs. Glycyl-L-Glutamine

In murine hybridoma cell culture, the cytosolic peptidase responsible for extracellular dipeptide hydrolysis exhibits an apparent Km of 1.2 mM for N(2)-L-alanyl-L-glutamine, compared to 14 mM for glycyl-L-glutamine [1]. Consequently, equivalent cell growth can be achieved with substantially lower Ala-Gln concentrations (6 mM) compared to Gly-Gln (20 mM) [1].

Dipeptide utilization Peptidase kinetics Cell culture media optimization Substrate affinity

N(2)-L-Alanyl-L-Glutamine Validated Procurement Scenarios Based on Quantitative Differentiation Evidence


Mammalian Cell Culture Media Supplementation for Biopharmaceutical Manufacturing

N(2)-L-alanyl-L-glutamine (as GlutaMAX™ or equivalent) is the preferred glutamine source for CHO cell-based monoclonal antibody production and hybridoma culture. The compound's 5.3-year predicted aqueous shelf-life at 25°C enables long-term storage of complete media without glutamine degradation, while its reduced ammonia accumulation profile minimizes cytotoxic stress and extends production run longevity [1][2]. Procurement justification: The 1.2 mM peptidase Km enables effective glutamine delivery at low concentrations, reducing media cost per batch.

Clinical Parenteral Nutrition Formulations for Critically Ill Patients

N(2)-L-alanyl-L-glutamine (marketed as Dipeptiven® 20% concentrate) is indicated for parenteral glutamine supplementation in ICU patients. The compound's 3.8-minute plasma elimination half-life ensures rapid, quantitative hydrolysis to bioavailable alanine and glutamine without dipeptide accumulation [1]. The 586 g/L water solubility enables concentrated 20% infusion formulations, minimizing fluid volume administration to critically ill patients [2]. Procurement justification: Regulatory approval and clinical trial evidence support 6-month survival benefit in ICU patients receiving ≥9 days of supplementation [3].

Stem Cell and Primary Cell Culture Media Formulation

N(2)-L-alanyl-L-glutamine is the recommended glutamine source for stem cell and primary cell culture applications requiring extended media stability and minimized ammonia exposure. The dipeptide's resistance to spontaneous cyclization during 37°C incubation prevents the accumulation of cytotoxic ammonia and pyroglutamic acid that would otherwise compromise sensitive primary cell viability [1]. Procurement justification: The compound's heat-sterilization tolerance allows for aseptic preparation of complete media prior to autoclaving, a critical workflow advantage not possible with free L-glutamine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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